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molecular formula C9H14N4 B8600047 5,6-Diamino-2-(pyrrolidin-1-yl)pyridine

5,6-Diamino-2-(pyrrolidin-1-yl)pyridine

Cat. No. B8600047
M. Wt: 178.23 g/mol
InChI Key: POJPGOITRBQKLK-UHFFFAOYSA-N
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Patent
US06837908B2

Procedure details

2 g of 2-amino-3-nitro-6-(pyrrolidin-1-yl)pyridine, synthesized according to the above procedure, 100 ml of ethanol and 0.5 g of palladium-on-charcoal are charged to a 300 ml autoclave. The mixture is reduced for one hour at a pressure of 8 bar with stirring. The catalyst is subsequently removed by filtration and then the filtrate is acidified with hydrochloric acid. After diluting with diisopropyl ether, the precipitate formed is filtered off and dried. 2.1 g of powder are obtained, Yd=87.1%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1>[Pd].C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[N:3][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])N1CCCC1
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged to a 300 ml autoclave
CUSTOM
Type
CUSTOM
Details
The catalyst is subsequently removed by filtration
ADDITION
Type
ADDITION
Details
After diluting with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=NC1N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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